molecular formula C16H17IN2O4S B14920835 N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide

N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B14920835
M. Wt: 460.3 g/mol
InChI Key: BWAKQOVJGNOQGW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes ethoxy, iodo, and methoxy functional groups attached to a phenyl ring, along with a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves a multi-step process. The starting materials often include 4-ethoxy-3-iodo-5-methoxybenzaldehyde and benzenesulfonohydrazide. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde group of 4-ethoxy-3-iodo-5-methoxybenzaldehyde reacts with the hydrazide group of benzenesulfonohydrazide under acidic or basic conditions to form the hydrazone linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(4-METHOXY-3-IODO-5-ETHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE
  • N’~1~-[(E)-1-(4-ETHOXY-3-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is unique due to the specific combination of ethoxy, iodo, and methoxy groups attached to the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C16H17IN2O4S

Molecular Weight

460.3 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C16H17IN2O4S/c1-3-23-16-14(17)9-12(10-15(16)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+

InChI Key

BWAKQOVJGNOQGW-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=NNS(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.